methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride
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Overview
Description
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Aminomethylation: Introduction of the aminomethyl group through reactions with formaldehyde and amines.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents such as Selectfluor.
Esterification: Formation of the propanoate ester via esterification reactions with methanol and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Flow microreactor systems have been shown to enhance the efficiency and sustainability of such syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoate;hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
OLZBLSLEASNJEF-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)F)CN.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
Origin of Product |
United States |
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